(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a methylbenzothiazole group, an azetidine ring, and a phenylisoxazole group . These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving coupling reactions, ring formation, and functional group transformations .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the azetidine ring might undergo ring-opening reactions, and the phenylisoxazole group might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polar and nonpolar regions, and its melting and boiling points would be determined by the strength of the intermolecular forces .Scientific Research Applications
Azetidinone and Thiazole Derivatives Synthesis
Microwave-Assisted Synthesis
Microwave-assisted reactions have been utilized for the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones. These compounds have been screened for their pharmacological activities, demonstrating the potential for diverse applications in medicinal chemistry (Mistry & Desai, 2006).
Stereoselective Synthesis
Enantiomerically pure oxazolidinones have been synthesized from aziridine-2-methanols, showcasing the importance of stereoselectivity in chemical synthesis for potential pharmaceutical applications (Park et al., 2003).
Chemical Reactivity and Applications
Reactivity with Singlet Oxygen
Studies have demonstrated that oxazolidinone-functionalized enecarbamates react stereoselectively with singlet oxygen, leading to methyldesoxybenzoin in moderate to high enantiomeric excess. This reactivity showcases the potential for developing novel synthetic pathways and materials (Poon et al., 2004).
Antibacterial Screening
Novel thiazolyl pyrazole and benzoxazole derivatives have been synthesized and screened for their antibacterial activities, suggesting the potential for discovering new antibacterial agents (Landage et al., 2019).
Formation and Reactivity of Oxazolinoazetidinones
Research on β-lactam antibiotics has led to the facile formation of oxazolinoazetidinones from benzothiazolyldithioazetidinones, indicating significant implications for antibiotic development and synthetic chemistry (Maki et al., 1981).
Future Directions
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Therefore, it’s possible that this compound could have similar targets, but without specific research, it’s hard to say definitively.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the target was a protein, the compound might bind to the protein and alter its function. If the target was DNA, the compound might interfere with DNA replication or transcription .
Biochemical Pathways
Without specific research on this compound, it’s hard to say which biochemical pathways it might affect. Compounds with a thiazole ring have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Therefore, it’s possible that this compound could affect pathways related to these activities.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound had anti-inflammatory activity, it might reduce inflammation in the body .
Properties
IUPAC Name |
[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-13-6-5-9-18-19(13)22-21(28-18)26-15-11-24(12-15)20(25)16-10-17(27-23-16)14-7-3-2-4-8-14/h2-10,15H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTPOVZUUIDXBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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